molecular formula C7H5BrF3N B1346880 4-Bromo-3-(trifluoromethyl)aniline CAS No. 393-36-2

4-Bromo-3-(trifluoromethyl)aniline

Cat. No.: B1346880
CAS No.: 393-36-2
M. Wt: 240.02 g/mol
InChI Key: YGNISOAUPSJDJE-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)aniline: is an organic compound with the molecular formula C7H5BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)aniline typically involves multi-step reactions. One common method starts with the nitration of 4-bromo-2-trifluorotoluene, followed by reduction to form the corresponding aniline derivative . Another approach involves the bromination of 3-(trifluoromethyl)aniline .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. Techniques such as Suzuki–Miyaura coupling are also employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted anilines.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines and other reduced forms.

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 4-Bromo-3,5-bis(trifluoromethyl)aniline
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Comparison: 4-Bromo-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis .

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNISOAUPSJDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192540
Record name 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine
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Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-36-2
Record name 4-Bromo-3-(trifluoromethyl)aniline
Source CAS Common Chemistry
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Record name 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine
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Record name 393-36-2
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Record name 4-Bromo-alpha,alpha,alpha-trifluoro-m-toluidine
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Record name 4-bromo-α,α,α-trifluoro-m-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the vibrational properties of 4-Bromo-3-(trifluoromethyl)aniline?

A1: The research paper you provided focuses on the vibrational analysis of this compound alongside other similar compounds. Understanding the vibrational modes of a molecule provides valuable insights into its structure, bonding, and potential interactions with other molecules. [] This information is particularly relevant when exploring the potential of a compound for non-linear optical (NLO) applications. NLO materials are crucial for various technologies, including optical communications, data storage, and laser technology. By combining experimental techniques and theoretical calculations, researchers can gain a comprehensive understanding of the vibrational behavior of this compound, which can aid in predicting and potentially enhancing its NLO properties.

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